1H-1,2,3-Triazole-4-carbonitrile, 5-phenyl-1-(phenylmethyl)-

Medicinal Chemistry Drug Design Physicochemical Profiling

1H-1,2,3-Triazole-4-carbonitrile, 5-phenyl-1-(phenylmethyl)- (CAS 89844-78-0), also named 1-benzyl-5-phenyltriazole-4-carbonitrile, is a fully substituted 1,4,5-trisubstituted-1H-1,2,3-triazole bearing a C4 nitrile group and aromatic substituents at N1 (benzyl) and C5 (phenyl). With molecular formula C16H12N4, a molecular weight of 260.29 g/mol, a calculated LogP of 2.87, and a topological polar surface area (PSA) of 54.5 Ų, it belongs to the broader class of 1,2,3-triazole-4-carbonitriles that are extensively utilized as versatile building blocks in medicinal chemistry, agrochemical, and materials science research programs.

Molecular Formula C16H12N4
Molecular Weight 260.29 g/mol
CAS No. 89844-78-0
Cat. No. B12902997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,3-Triazole-4-carbonitrile, 5-phenyl-1-(phenylmethyl)-
CAS89844-78-0
Molecular FormulaC16H12N4
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=C(N=N2)C#N)C3=CC=CC=C3
InChIInChI=1S/C16H12N4/c17-11-15-16(14-9-5-2-6-10-14)20(19-18-15)12-13-7-3-1-4-8-13/h1-10H,12H2
InChIKeyXSSGSGYCMVOOLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-1,2,3-Triazole-4-carbonitrile, 5-phenyl-1-(phenylmethyl)- (CAS 89844-78-0): Procurement-Relevant Chemical Identity and Structural Context


1H-1,2,3-Triazole-4-carbonitrile, 5-phenyl-1-(phenylmethyl)- (CAS 89844-78-0), also named 1-benzyl-5-phenyltriazole-4-carbonitrile, is a fully substituted 1,4,5-trisubstituted-1H-1,2,3-triazole bearing a C4 nitrile group and aromatic substituents at N1 (benzyl) and C5 (phenyl) [1]. With molecular formula C16H12N4, a molecular weight of 260.29 g/mol, a calculated LogP of 2.87, and a topological polar surface area (PSA) of 54.5 Ų, it belongs to the broader class of 1,2,3-triazole-4-carbonitriles that are extensively utilized as versatile building blocks in medicinal chemistry, agrochemical, and materials science research programs [2].

Why 1H-1,2,3-Triazole-4-carbonitrile, 5-phenyl-1-(phenylmethyl)- Cannot Be Replaced by Common In-Class Triazole Analogs


Despite the superficial similarity among 1,2,3-triazole derivatives, the precise combination of a 4-carbonitrile electron-withdrawing group and the specific N1-benzyl/C5-phenyl pattern on this trisubstituted scaffold generates a unique physicochemical profile and conformational geometry that generic analogs cannot replicate [1]. The C4 nitrile provides an additional hydrogen bond acceptor and a synthetic handle for further elaboration (e.g., thienopyrimidine formation) that is absent in the non-cyanated 1-benzyl-5-phenyl-1H-1,2,3-triazole (CAS 51118-27-5, PSA 30.71 Ų) . Conversely, alternative nitrile-bearing triazoles—such as 1-benzyl-1H-1,2,3-triazole-4-carbonitrile (CAS 202003-07-4) lacking the C5 phenyl, or 1-nonyl-5-phenyl analogs (CAS 89844-80-4) with extreme lipophilicity—diverge substantially in both LogP and molecular shape, making direct substitution scientifically indefensible without revalidation of the entire synthetic route or biological assay cascade .

Quantitative Differentiation Evidence for 1H-1,2,3-Triazole-4-carbonitrile, 5-phenyl-1-(phenylmethyl)- (CAS 89844-78-0)


Polar Surface Area Increase vs. Non-Cyanated 1-Benzyl-5-phenyl-1H-1,2,3-triazole (CAS 51118-27-5)

Introduction of the C4 carbonitrile group onto the 1-benzyl-5-phenyl-1H-1,2,3-triazole core increases the topological polar surface area (PSA) by 77%, from 30.71 Ų (CAS 51118-27-5) to 54.50 Ų (CAS 89844-78-0), while slightly reducing LogP from 2.99 to 2.87 . This modification adds a hydrogen bond acceptor (the nitrile nitrogen) without substantially altering lipophilicity, a balance that is frequently sought in optimizing CNS drug-like properties [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

C4 Nitrile as a Synthetic Elaboration Handle: Access to Thieno[2,3-d]pyrimidine Libraries Absent in Non-Cyanated Analogs

1H-1,2,3-Triazole-4-carbonitriles, including the target compound, serve as direct precursors for Gewald-type cyclocondensation to yield 2-(triazol-4-yl)-thieno[2,3-d]pyrimidines, a privileged scaffold in anticancer drug discovery [1]. This synthetic pathway requires the C4 nitrile as an essential functional group; the non-cyanated 1-benzyl-5-phenyl-1H-1,2,3-triazole (CAS 51118-27-5) cannot participate in this transformation, fundamentally limiting its utility as a building block for these combinatorial libraries .

Synthetic Chemistry Drug Discovery Combinatorial Chemistry

Conformational Geometry Divergence from 1,4-Regioisomer: Dihedral Angle Evidence from Crystallography

X-ray crystallographic analysis reveals that the N1-benzyl group in the 1-benzyl-5-phenyl-1H-1,2,3-triazole scaffold adopts a near-perpendicular orientation relative to the triazole ring (dihedral angle ~80.64°). In the 1,4-substituted regioisomeric analogue (1-benzyl-4-phenyl-1H-1,2,3-triazole), the benzyl ring system has a dihedral angle of 87.94° and the phenyl group is nearly coplanar (angle 3.35°) with the triazole plane [1]. This conformational difference arises directly from the 1,5- vs. 1,4-substitution pattern and affects the spatial presentation of pharmacophoric groups in target binding pockets.

Structural Biology Crystallography Molecular Recognition

Regioisomeric Distinguishability by 13C NMR: Enabling Analytical Verification Against the 1,4-Regioisomer

1,5-Disubstituted-1H-1,2,3-triazoles can be unambiguously distinguished from their 1,4-disubstituted regioisomers by one-dimensional 13C NMR spectroscopy: the C5 carbon of the 1,5-isomer resonates upfield (δ ~120 ppm) compared to the C4 carbon of the 1,4-isomer (δ ~133 ppm) [1]. For the target compound, the SpectraBase database confirms the availability of both 1H NMR and GC-MS reference spectra, providing verified analytical benchmarks for identity and purity confirmation [2]. This is critical because 1,4- and 1,5-regioisomers are often obtained as mixtures in Cu-catalyzed click reactions (typical 1,4:1,5 ratios ~4:1 to 9:1), and unambiguous spectroscopic authentication is essential for procurement quality assurance [3].

Analytical Chemistry Quality Control NMR Spectroscopy

Lipophilicity Tuning Compared to the 1-Nonyl-5-phenyl Analog: Avoiding Excessive LogP for Drug-Like Space Compliance

The 1-nonyl-5-phenyl-1H-1,2,3-triazole-4-carbonitrile analog (CAS 89844-80-4) carries a C9 alkyl chain at N1, which dramatically elevates its calculated LogP to an estimated >5.5, far exceeding typical drug-like and lead-like criteria (Rule of 5: LogP ≤5) . In contrast, the target compound's N1-benzyl group maintains a moderate LogP of 2.87, which falls within the optimal range for oral bioavailability and CNS permeability (LogP 1.5–4.5) [1]. This positions the target compound as a more developable scaffold for hit-to-lead programs, avoiding the solubility, metabolic, and promiscuity liabilities associated with highly lipophilic analogs.

ADME Lipophilicity Drug-Likeness

Optimal Procurement and Application Scenarios for 1H-1,2,3-Triazole-4-carbonitrile, 5-phenyl-1-(phenylmethyl)- (CAS 89844-78-0)


Medicinal Chemistry: Kinase and Anticancer Library Synthesis via Gewald Cyclocondensation

The C4 nitrile group enables direct participation in Gewald-type reactions to generate 2-(triazol-4-yl)-thieno[2,3-d]pyrimidines, a scaffold with demonstrated relevance in anticancer drug discovery [1]. Procurement of this specific compound is warranted when synthetic programs require a 1,4,5-trisubstituted triazole-4-carbonitrile building block that already incorporates both N1-benzyl and C5-phenyl pharmacophoric elements, eliminating two synthetic steps compared to constructing the substitution pattern de novo from a simpler triazole-4-carbonitrile precursor.

Structure-Activity Relationship (SAR) Studies Requiring Defined 1,5-Regioisomeric Triazole Geometry

When SAR exploration depends on the specific conformational presentation of the N1-benzyl and C5-phenyl groups (dihedral angle ~80.64° for benzyl–triazole, as confirmed by X-ray crystallography [1]), the 1,5-substitution pattern provides a molecular shape that differs fundamentally from the 1,4-regioisomer. Researchers probing binding pockets sensitive to triazole substituent orientation should select this compound as the authentic 1,5-isomer standard.

Physicochemical Profiling and CNS Drug Discovery Programs Targeting Oral Bioavailability

With a calculated LogP of 2.87 and PSA of 54.5 Ų, this compound resides within the favorable CNS drug-like property space (LogP 1.5–4.5; PSA <90 Ų) [1][2]. Procurement teams supporting CNS or oral drug discovery programs can select this compound as a starting scaffold that balances lipophilicity-driven potency with solubility and permeability, avoiding the excessive LogP (>5.5) of long-chain N1-alkyl analogs while retaining sufficient PSA for transporter recognition.

Analytical Reference Standard for Regioisomeric Purity Determination by 13C NMR

The availability of verified 1H NMR and GC-MS reference spectra in the SpectraBase database [1], combined with the established 13C NMR regioisomeric signature (C5 δ ~120 ppm for the 1,5-isomer vs. C4 δ ~133 ppm for the 1,4-isomer [2]), positions this compound as a qualified reference material for analytical laboratories performing identity verification and regioisomeric purity assessment of 1,2,3-triazole library compounds.

Quote Request

Request a Quote for 1H-1,2,3-Triazole-4-carbonitrile, 5-phenyl-1-(phenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.